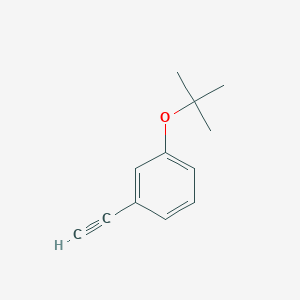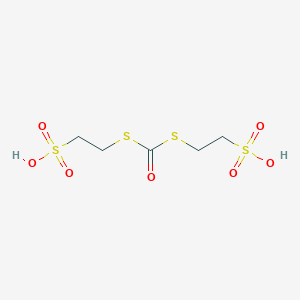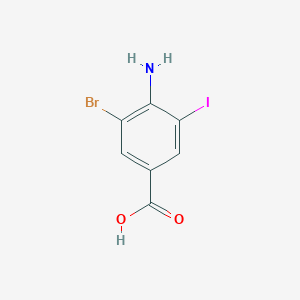
4-Amino-3-bromo-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-bromo-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids. It is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of bromine and iodine in the presence of catalysts or specific solvents to achieve selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-bromo-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and iodo) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
4-Amino-3-bromo-5-iodobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of diagnostic agents and therapeutic compounds.
Industry: In the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-bromo-5-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Amino-3-bromo-5-iodobenzoic acid ethyl ester
- 3-Bromo-4-iodobenzoic acid
Uniqueness
This compound is unique due to the presence of both amino and halogen substituents, which provide a combination of reactivity and functionality not commonly found in other compounds. This makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules.
Propriétés
Formule moléculaire |
C7H5BrINO2 |
|---|---|
Poids moléculaire |
341.93 g/mol |
Nom IUPAC |
4-amino-3-bromo-5-iodobenzoic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) |
Clé InChI |
NTSQWQFKOZFZPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



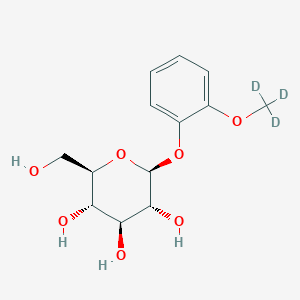
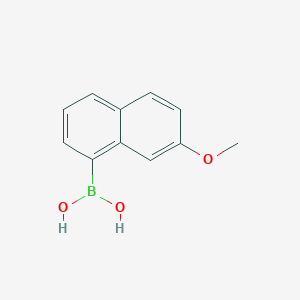

![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
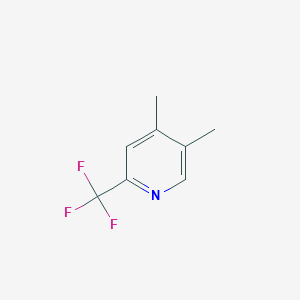


![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)
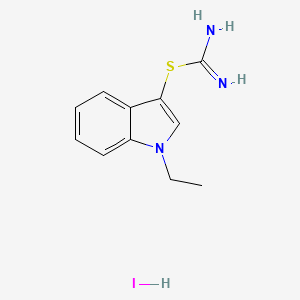
![2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid](/img/structure/B13449016.png)
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)
